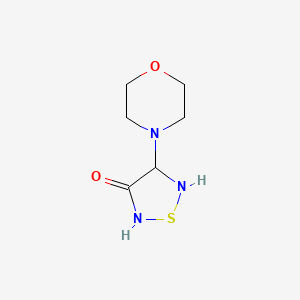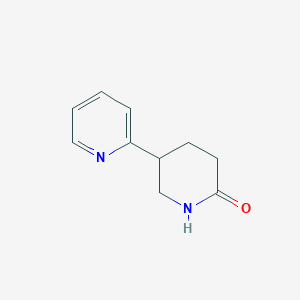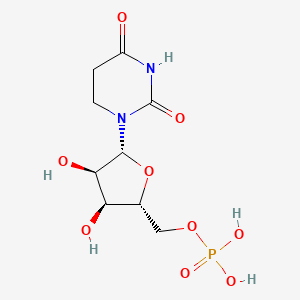![molecular formula C12H18N4O3 B12360505 Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which combines a pyridine ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step processes. One common method starts with the condensation of pyridine and pyrimidine derivatives. For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be synthesized from pyridine-2-carboxaldehyde and guanidine under acidic conditions . Another approach involves the use of multicomponent reactions, where pyridine, pyrimidine, and other reactants are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of pyrido[4,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. For example, some derivatives have been found to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Uniqueness
Pyrido[4,3-d]pyrimidine derivatives are unique due to their specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to other pyridopyrimidine derivatives, they exhibit different reactivity patterns and biological activities, making them valuable for diverse applications .
Propiedades
Fórmula molecular |
C12H18N4O3 |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
tert-butyl 2-imino-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h7H,4-6H2,1-3H3,(H2,13,15,17) |
Clave InChI |
LQBIZNAQMGAKKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=NC(=N)NC(=O)C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)









